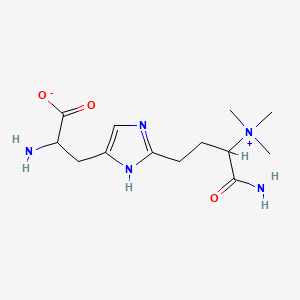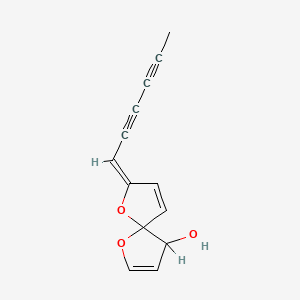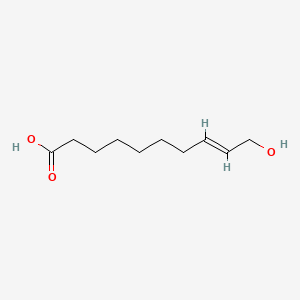
MFMOme
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFMOme typically involves the fluorination of dehydroornithine followed by esterification. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
MFMOme undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, amines, and substituted ornithine esters .
Scientific Research Applications
MFMOme has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting ornithine decarboxylase, affecting polyamine metabolism.
Industry: Utilized in the production of fluorinated compounds with specific properties.
Mechanism of Action
The compound exerts its effects by irreversibly inhibiting ornithine decarboxylase, an enzyme crucial for polyamine biosynthesis. This inhibition leads to a decrease in polyamine levels, which are essential for cell growth and proliferation . The molecular targets include the active site of ornithine decarboxylase, where the compound binds and prevents the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
α-Difluoromethylornithine (DFMO): Another inhibitor of ornithine decarboxylase, but less potent than MFMOme.
(2R,5R)-6-Heptyne-2,5-diamine (MAP): A potent enzyme-activated irreversible inhibitor of ornithine decarboxylase.
Uniqueness
This compound is unique due to its higher potency and longer duration of action compared to similar compounds. It also exhibits better antitumor efficiency in certain models .
Properties
CAS No. |
96681-91-3 |
|---|---|
Molecular Formula |
C7H13FN2O2 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
methyl (E)-2,5-diamino-2-(fluoromethyl)pent-3-enoate |
InChI |
InChI=1S/C7H13FN2O2/c1-12-6(11)7(10,5-8)3-2-4-9/h2-3H,4-5,9-10H2,1H3/b3-2+ |
InChI Key |
KIQXCFBLXGRXPY-NSCUHMNNSA-N |
SMILES |
COC(=O)C(CF)(C=CCN)N |
Isomeric SMILES |
COC(=O)C(CF)(/C=C/CN)N |
Canonical SMILES |
COC(=O)C(CF)(C=CCN)N |
Key on ui other cas no. |
107742-04-1 |
Synonyms |
2,5-diamino-2-(fluoromethyl)-3-pentenoic acid methyl ester 2-(fluoromethyl)dehydroornithine methyl ester alpha-monofluoromethyldehydroornithine methyl ester MDL 72403 MDL-72403 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline](/img/structure/B1230883.png)


![methyl (7E)-7-[(2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-ylidene]heptanoate](/img/structure/B1230888.png)






![6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)

